Lipophilicity Control: LogP Differentiation Versus the Des‑Methyl Analog
The target compound carries a single methyl branch on the propanoic acid side chain, increasing its calculated logP relative to the fully des‑methyl parent acid (3‑{bicyclo[2.2.1]heptan‑2‑yl}propanoic acid). While no experimentally determined logP has been published, consensus in‑silico predictions (ALogPs/Molinspiration) consistently rank the α‑methyl derivative as more lipophilic than its des‑methyl comparator, a shift that can be estimated as a ΔlogP of approximately +0.3 log units based on the incremental contribution of the methylene‑to‑methyl replacement . The predicted logP of the target compound is approximately 3.1 .
| Evidence Dimension | Computed/consensus logP (Octanol‑Water Partition Coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈3.1 (in silico) |
| Comparator Or Baseline | 3‑{Bicyclo[2.2.1]heptan‑2‑yl}propanoic acid: estimated logP ≈2.8 (in silico) |
| Quantified Difference | ΔlogP ≈+0.3 (target minus comparator) |
| Conditions | In‑silico prediction; no experimental logP data identified for either compound |
Why This Matters
Even a ΔlogP of ≈0.3 can shift predicted membrane permeability by roughly twofold, making the target compound preferable when higher passive cell penetration is required while retaining the norbornane scaffold.
